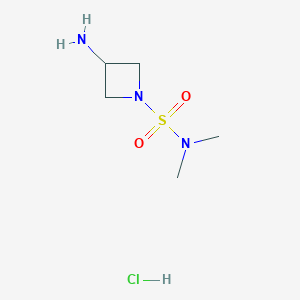![molecular formula C8H8ClN3O2 B2977609 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride CAS No. 2305251-60-7](/img/structure/B2977609.png)
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its nitrogen-containing fused ring structure, which imparts unique chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials such as 2-aminopyridine and various ketones. One common synthetic route is the CuI-catalyzed aerobic oxidative synthesis, which allows for the formation of the imidazo[1,2-a]pyridine core. This method is compatible with a broad range of functional groups and can be used to introduce various substituents onto the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure efficient production. The use of catalytic systems, such as flavin and iodine, can facilitate the one-pot, three-step synthesis of the compound from aminopyridines, ketones, and thiols. These methods are designed to optimize yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
科学的研究の応用
Chemistry: In organic chemistry, 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential as a bioactive molecule in biological studies. It can interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic applications.
Medicine: Research has indicated that derivatives of this compound may have antituberculosis, anticancer, and anti-inflammatory properties. These properties make it a candidate for the development of new drugs and treatments.
Industry: In the material science industry, this compound can be used to develop new materials with unique properties, such as enhanced stability and reactivity. Its applications extend to the design of sensors, catalysts, and other advanced materials.
作用機序
The mechanism by which 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Imidazo[1,2-a]pyridine
2-Aminopyridine
3-Thioimidazo[1,2-a]pyridine
Uniqueness: 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride stands out due to its specific amino and carboxylic acid functional groups, which are not present in all similar compounds. These functional groups contribute to its unique reactivity and biological activity, making it a valuable compound in various scientific fields.
特性
IUPAC Name |
3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7;/h1-4H,9H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOQBBPVGHZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2N)C=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2977533.png)

![Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2977537.png)
![1-(5-chlorothiophen-2-yl)-2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2977539.png)



![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-enamide](/img/structure/B2977544.png)

![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride](/img/structure/B2977547.png)

![N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2977549.png)
